Product packaging for Benzimidazole-urea, 36(Cat. No.:)

Benzimidazole-urea, 36

Cat. No.: B10755105
M. Wt: 551.5 g/mol
InChI Key: RJOBEDHRAOYOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzimidazole-urea, 36 is a sophisticated synthetic small molecule designed for investigative applications in chemical biology and medicinal chemistry. This hybrid compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various enzyme active sites and protein targets, fused with a urea moiety, a key functional group that facilitates critical hydrogen bonding interactions. This unique architecture suggests potential utility as a kinase inhibitor, protease modulator, or a molecular tool for studying protein-protein interactions. Its primary research value lies in its potential to probe intricate cellular signaling pathways and validate novel therapeutic targets, particularly in oncology and inflammatory disease research. Researchers can leverage this compound to elucidate mechanisms of action, assess structure-activity relationships (SAR), and generate preliminary in vitro data for lead compound identification and optimization programs. As a defined chemical entity, it provides a precise tool for high-throughput screening and biochemical assays, offering a foundation for advancing fundamental scientific understanding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17F4N5O5S B10755105 Benzimidazole-urea, 36

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17F4N5O5S

Molecular Weight

551.5 g/mol

IUPAC Name

methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonyl-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C23H17F4N5O5S/c1-37-22(34)32-20-29-17-9-7-15(11-19(17)30-20)38(35,36)14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34)

InChI Key

RJOBEDHRAOYOQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

Synthetic Methodologies for Benzimidazole Urea, 36 and Its Analogs

Established Synthetic Pathways for Benzimidazole-Urea Core Structures

Traditional synthetic routes to benzimidazole-urea compounds have been well-documented, providing reliable and versatile methods for laboratory-scale and industrial production. These pathways typically involve the condensation of pre-functionalized benzimidazole (B57391) precursors or the construction of the benzimidazole ring from acyclic starting materials.

Condensation Reactions Involving 2-Aminobenzimidazoles and Isocyanates

A primary and straightforward method for the synthesis of 2-ureidobenzimidazoles involves the direct reaction of 2-aminobenzimidazole (B67599) with a suitable isocyanate. google.comnih.gov This condensation reaction is typically efficient and proceeds by the nucleophilic attack of the exocyclic amino group of the 2-aminobenzimidazole onto the electrophilic carbonyl carbon of the isocyanate. mdpi.comnih.gov

The reaction conditions can be optimized by varying solvents and reagent equivalencies to improve yields. For instance, a study on the synthesis of novel hybrid benzimidazole-urea compounds found that using a mixture of dichloromethane (B109758) and acetone (B3395972) (80/20) as the solvent resulted in high yields, around 90%. mdpi.comnih.gov In this approach, 2-(1H-benzoimidazol-2-yl)aniline is reacted with various isocyanates to produce a series of benzimidazole-urea derivatives. mdpi.comnih.gov The reaction is generally carried out at room temperature and can be completed within a few hours. nih.gov This method's versatility allows for the synthesis of a diverse library of compounds by simply changing the isocyanate reactant. google.com For example, reacting 2-aminobenzimidazole with different aryl isocyanates provides a direct route to N-aryl-N'-(benzimidazol-2-yl)ureas. core.ac.uk

Table 1: Synthesis of Benzimidazole-Urea Derivatives via Condensation of 2-Aminobenzimidazole with Isocyanates nih.govmdpi.comnih.gov

Entry2-Amino Benzimidazole DerivativeIsocyanateSolventYield (%)
12-Aminobenzimidazole2-Fluorophenyl isocyanateDichloromethane96
22-(1H-benzoimidazol-2-yl)anilineNaphthyl isocyanateAcetone60
32-(1H-benzoimidazol-2-yl)anilineNaphthyl isocyanateDichloromethane/Acetone90

Approaches Utilizing o-Phenylenediamines and Urea (B33335) Derivatives

An alternative strategy for constructing the benzimidazole-urea scaffold starts with o-phenylenediamine (B120857) and a urea derivative. This method builds the benzimidazole ring system as part of the synthetic sequence. A common approach involves the cyclocondensation of o-phenylenediamine with urea. When o-phenylenediamine is refluxed with urea in a solvent like amyl alcohol or in the presence of hydrochloric acid, 2(3H)-benzimidazolone is formed. nbu.ac.ingoogle.com While this product is technically a cyclic urea integrated into the benzimidazole system, further reactions can lead to the desired benzimidazole-urea structures.

Another variation involves the cyclization of N-substituted (o-aminophenyl) ureas. For example, heating 1-(o-aminophenyl)-3-benzylurea in toluene (B28343) with p-toluenesulfonic acid as a catalyst results in the formation of 2-benzylaminobenzimidazole. longdom.org Similarly, N-(o-aminophenyl)-N'-methyl-N',N''-disubstituted guanidines can be cyclized to form aminobenzimidazoles. longdom.org These aminobenzimidazoles can then be further functionalized as described in section 2.1.1.

Multistep Synthetic Sequences for Complex Benzimidazole-Urea Architectures

The synthesis of more complex or specifically functionalized benzimidazole-urea analogs often requires multistep reaction sequences. nih.gov These routes allow for the precise installation of various substituents on both the benzimidazole ring and the urea moiety.

One common multistep approach begins with the synthesis of a substituted 2-aminobenzimidazole. This can be achieved through the reaction of a substituted o-phenylenediamine with cyanogen (B1215507) bromide or by other ring-formation methods. nih.gov The resulting substituted 2-aminobenzimidazole can then be reacted with an isocyanate to form the final complex urea derivative. nih.gov For instance, a series of novel benzimidazole-piperazine-based compounds were synthesized via a multi-step pathway where the final step involved the formation of the benzimidazole ring. nih.gov

Another strategy involves modifying a pre-formed benzimidazole structure before the urea formation step. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, can be used to functionalize halogenated benzimidazoles at specific positions. uc.ptmdpi.com This allows for the introduction of aryl or amino groups onto the benzimidazole core. Subsequent protection/deprotection steps and reaction with an isocyanate can then yield highly complex benzimidazole-urea architectures. uc.ptmdpi.com

Advanced and Green Chemistry Strategies in Benzimidazole-Urea Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing benzimidazole-ureas. These advanced strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Environmentally Benign Methodologies for Sustainable Production

Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles and their derivatives. ijarsct.co.in This includes the use of greener solvents, solvent-free reaction conditions, and recyclable catalysts.

One notable green approach is the use of deep eutectic solvents (DESs). nih.govmdpi.com For example, a mixture of choline (B1196258) chloride and urea can serve as a non-toxic and biodegradable solvent for the condensation of o-phenylenediamine with aldehydes to form benzimidazoles. nih.gov In some cases, the o-phenylenediamine itself can be part of the DES, further simplifying the process. nih.gov Another green method involves using water as a solvent and a recyclable catalyst, such as a magnetic nanoparticle-supported ionic liquid, for the synthesis of benzimidazoles. researchgate.net

Solvent-free, mechanochemical methods, such as grind-stone chemistry, have also been developed. sci-hub.se A protocol using a urea nitrate (B79036) catalyst under solvent-free grinding conditions can produce 1,2-disubstituted benzimidazoles in seconds with high yields and minimal waste. sci-hub.se Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and improve yields for benzimidazole synthesis, often using catalysts like montmorillonite (B579905) K-10 clay or oxalic acid. ijarsct.co.injchemrev.com

Table 2: Comparison of Green Synthetic Methods for Benzimidazole Synthesis nih.govmdpi.comsci-hub.se

MethodCatalyst/Solvent SystemTemperature (°C)Reaction TimeKey Advantage
Deep Eutectic SolventCholine Chloride:Urea8010 minBiodegradable, non-toxic solvent
MechanochemicalUrea Nitrate (catalyst)Room Temp20-30 sSolvent-free, rapid reaction
Deep Eutectic SolventZrOCl₂·8H₂O/UreaRoom Temp25 minMild conditions, high yield (95%)

Application of Catalytic Reactions in Benzimidazole-Urea Elaboration

Catalysis plays a crucial role in modern organic synthesis, offering pathways to benzimidazole-ureas with higher efficiency and selectivity. doi.org Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been employed.

Lewis acids such as scandium triflate (Sc(OTf)₃) and various metal chlorides (e.g., ZrCl₄, TiCl₄, SnCl₄) have proven to be effective catalysts for the condensation of o-phenylenediamines with aldehydes or orthoesters to form benzimidazoles. mdpi.comrsc.org These reactions often proceed under mild conditions with excellent yields. mdpi.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. doi.org Zeolites, which are microporous aluminosilicate (B74896) minerals, have been used as environmentally friendly catalysts for benzimidazole synthesis from o-phenylenediamines and aldehydes in xylene at elevated temperatures. tandfonline.com Engineered nanomaterials, such as magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS), have also been developed as highly efficient and recyclable heterogeneous catalysts for the one-pot synthesis of 2-substituted benzimidazoles under ambient conditions. rsc.org Furthermore, iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) provide a domino pathway to benzimidazoles under mild conditions. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of the benzimidazole scaffold, allowing for the introduction of complex substituents prior to or after the formation of the urea linkage. uc.ptmdpi.com These reactions enable the synthesis of structurally diverse analogs that would be difficult to access through traditional condensation methods. uc.ptmdpi.com

Strategic Derivatization of Benzimidazole-Urea, 36 for Structural Diversity

Structural diversity is key to modulating the pharmacological profile of the benzimidazole-urea scaffold. nih.gov Researchers employ various synthetic strategies to introduce a wide range of functional groups and structural motifs, thereby fine-tuning the molecule's properties. nih.gov

Modifications to the core benzimidazole ring system are a primary method for creating analogs. These changes can be made either before or after the formation of the urea linkage and can significantly influence the compound's electronic and steric properties.

One common approach involves the electrophilic substitution on the benzene (B151609) portion of the nucleus. The C5 and C6 positions are the most reactive sites for such substitutions. longdom.org For example, the nitration of 2-amino-1-methyl benzimidazole using potassium nitrate in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org Similarly, bromination can introduce bromine atoms at the C5 and C6 positions, and under more severe conditions, can lead to tribromo-substituted products. longdom.org Another strategy involves starting with a pre-substituted o-phenylenediamine. For instance, 4-chloro-o-phenylenediamine can be used as a precursor to generate benzimidazole ureas with a chlorine atom on the benzimidazole ring. google.com

N-alkylation of the imidazole (B134444) ring is another frequent modification. The reaction of 2-aminobenzimidazole with an alkyl halide, such as methyl iodide, in the presence of a base like potassium hydroxide, selectively adds an alkyl group to the N-1 position. neliti.com This modification can alter the molecule's solubility and its ability to act as a hydrogen bond donor.

The most common method for synthesizing benzimidazole-urea compounds is the reaction of a 2-aminobenzimidazole derivative with a suitable isocyanate. mdpi.comnih.gov This reaction directly installs the urea functionality and allows for immense diversity based on the choice of the isocyanate.

The nature of the substituent on the isocyanate has a profound impact on the biological activity of the final compound. Both electron-donating and electron-withdrawing groups have been explored extensively. neliti.com For example, in a series of compounds tested for α-amylase and α-glucosidase inhibition, an analog bearing a para-methoxy group on the phenyl ring (an electron-donating group) showed excellent inhibitory action. mdpi.com In contrast, analogs with unsubstituted phenyl or naphthyl groups exhibited weaker activity. mdpi.com The introduction of bulky groups, such as diphenyl or isopropyl, also modulates the inhibitory potential. mdpi.com

The table below summarizes the effect of different substituents on the bioactivity of a series of benzimidazole-urea derivatives synthesized from 2-(1H-benzoimidazol-2-yl) aniline. mdpi.com

Compound IDIsocyanate-Derived Substituent (R)Key Bioactivity Finding
3a PhenylGood antioxidant activity. mdpi.com
3b NaphthylGood antioxidant activity. mdpi.com
3c 4-MethoxyphenylPotent inhibitor of α-amylase and α-glucosidase. mdpi.com
3d CyclohexylModerate α-amylase and α-glucosidase inhibition. mdpi.com
3e IsopropylGood α-amylase and α-glucosidase inhibition. mdpi.com
3f ButylModerate α-amylase and α-glucosidase inhibition. mdpi.com
3g DiphenylmethylMost potent antioxidant in the series. mdpi.com

This table is generated based on data from reference mdpi.com.

Variations of the urea linker itself are also explored. Thiourea (B124793) derivatives, which are bioisosteres of urea, have been synthesized and evaluated as potential antitumor agents. nih.gov Other strategies involve creating hybrid molecules where the benzimidazole and another pharmacophore are joined by different types of linkers, such as thiomethylene or amide groups, to study the impact of the linker on activity. mdpi.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. tandfonline.comorientjchem.org The benzimidazole-urea scaffold has been successfully hybridized with various other heterocyclic systems to create novel compounds with enhanced or dual activities. orientjchem.orgmdpi.com

Notable examples of such hybrids include:

Benzimidazole-Piperazine Hybrids: A series of novel benzimidazole-piperazine derivatives were synthesized and evaluated as potent urease inhibitors. nih.gov

Benzimidazole-Pyrazole Hybrids: Compounds incorporating both benzimidazole and pyrazole (B372694) rings have been reported as inhibitors of DNA Gyrase and Topoisomerase IV, showing potent antibacterial activity. mdpi.com

Benzimidazole-Pyrimidine Hybrids: The fusion of benzimidazole and pyrimidine (B1678525) structural features has led to the development of compounds with anticancer properties. orientjchem.org The presence of a pyrimidine nucleus was found to enhance the inhibitory activity of certain benzimidazole-pyrazole hybrids. mdpi.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences where the different heterocyclic components are built sequentially. tandfonline.comnih.gov

Hybrid SystemComplementary HeterocycleSynthetic ApproachTarget Application
Benzimidazole-PiperazinePiperazine (B1678402)Multi-step synthesis involving the coupling of a benzimidazole precursor with a piperazine derivative. nih.govUrease Inhibition nih.gov
Benzimidazole-PyrazolePyrazoleSuzuki coupling reaction to link the benzimidazole and pyrazole moieties. mdpi.comAntibacterial (DNA Gyrase/Topoisomerase IV Inhibition) mdpi.com
Benzimidazole-PyrimidinePyrimidineMerging structural features of N-benzyl benzimidazole and pyrimidine derivatives. orientjchem.orgAnticancer orientjchem.org

This table summarizes data from references orientjchem.orgmdpi.comnih.gov.

Substituent Effects and Linker Variations at the Urea Functionality

Analytical Characterization of Synthesized Benzimidazole-Urea Derivatives

The structural confirmation of newly synthesized benzimidazole-urea derivatives is accomplished using a combination of modern spectroscopic techniques. tandfonline.com These methods are essential to verify the chemical structure, confirm purity, and provide data for further analysis. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structure elucidation.

¹H NMR provides information on the number and environment of protons. Key signals include the N-H proton of the benzimidazole ring, which typically appears as a broad singlet at a very downfield chemical shift (e.g., ~13 ppm), and the N-H protons of the urea group (e.g., ~12 ppm). mdpi.comnih.gov Aromatic protons resonate in the characteristic region of ~7-9 ppm. mdpi.comnih.gov

¹³C NMR is used to identify all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the urea functionality is a key diagnostic peak, appearing around 153 ppm. mdpi.comnih.govdergipark.org.tr The C2 carbon of the benzimidazole ring is also characteristic, appearing at a similar downfield position (~151 ppm). mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.comnih.govtandfonline.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. Characteristic absorption bands for benzimidazole-ureas include N-H stretching vibrations (around 3250 cm⁻¹) from the benzimidazole and urea groups, and a strong C=O stretching vibration for the urea carbonyl group (around 1670 cm⁻¹). mdpi.comnih.gov C=N and C=C stretching bands also appear in the fingerprint region. mdpi.comnih.gov

Elemental Analysis is often performed to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation that the synthesized compound has the correct empirical formula. nih.govdergipark.org.tr

The table below shows representative analytical data for the compound 1-phenyl-3-(1H-benzo[d]imidazol-2-yl)urea.

Analytical TechniqueCharacteristic Data/Signals
FT-IR (cm⁻¹) 3249 (N-H stretch, benzimidazole), 1672 (C=O stretch, urea), 1586 (C=N stretch), 1536 (C=C stretch). mdpi.comnih.gov
¹H NMR (ppm) 13.08 (s, 1H, N-H benzimidazole), 12.02 (s, 1H, N-H urea), 9.69–7.01 (m, aromatic protons). mdpi.comnih.gov
¹³C NMR (ppm) 153.2 (C=O, urea), 151.45 (C2, benzimidazole). mdpi.comnih.gov
HRMS (m/z) [M]⁺ peak corresponding to the calculated molecular weight for the formula C₂₀H₁₆N₄O. mdpi.com

This table is generated based on data for a representative compound from references mdpi.comnih.gov.

Computational Chemistry and Molecular Modeling of Benzimidazole Urea, 36

Rational Design and Optimization Strategies for Benzimidazole-Urea, 36

The design of a molecule like this compound is a meticulous process, often beginning with computational strategies to enhance its potential efficacy and selectivity. Rational design can be broadly categorized into ligand-based and structure-based approaches.

In the absence of a known three-dimensional structure of a biological target, ligand-based pharmacophore modeling becomes a valuable tool. This technique involves identifying the essential chemical features of a set of known active molecules to build a pharmacophore model. This model represents the key steric and electronic properties required for biological activity.

For benzimidazole-urea derivatives, pharmacophore models can be generated from known inhibitors of specific enzymes, such as kinases or polymerases. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By screening virtual libraries of compounds against such a pharmacophore model, researchers can identify novel molecules, like this compound, that are predicted to have similar biological activity. This approach aids in the initial stages of identifying potential biological targets for a new chemical entity.

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) offers a more direct path to optimization. This strategy involves using the structural information of the receptor's binding site to design ligands that fit with high affinity and specificity.

For the benzimidazole (B57391) scaffold, SBDD has been employed to design inhibitors for various targets. The process often starts with a known inhibitor or a fragment bound to the active site. Computational chemists can then modify the initial molecule, adding or altering functional groups to improve interactions with the protein. For instance, the urea (B33335) moiety in this compound is known to form stable hydrogen bonds with protein receptors. SBDD would focus on optimizing the substituents on the benzimidazole and phenyl rings to maximize favorable interactions within the binding pocket, guided by the receptor's topology and electrostatic properties.

Ligand-Based Pharmacophore Modeling for Target Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, providing critical insights into how a ligand like this compound might interact with its biological target at the atomic level.

Molecular docking simulations are widely used to predict the binding mode and estimate the binding affinity of a ligand within the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. A lower docking score generally indicates a more favorable binding affinity.

In the context of benzimidazole-urea derivatives, docking studies have been performed against various targets, including enzymes like α-amylase, α-glucosidase, and protein kinases such as VEGFR-2. These studies help to visualize how the molecule fits into the active site and which parts of the molecule are crucial for binding. For this compound, docking would predict its spatial arrangement and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 1: Representative Docking Scores of Benzimidazole Derivatives against Various Targets

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Benzimidazole-urea derivativesHuman Pancreatic α-Amylase (HPA)-8.0 to -9.0
Benzimidazole-urea derivativesHuman Lysosomal Acid α-Glucosidase (HLAG)-8.5 to -9.5
Benzimidazole anthelminticsVEGFR-2-7.91 to -11.15
Benzimidazole-based azinesUreaseNot specified

Note: The docking scores are illustrative and depend on the specific derivative and docking software used.

A key output of molecular docking is the identification of specific amino acid residues in the binding pocket that form critical interactions with the ligand. These interactions are essential for the ligand's affinity and selectivity.

For benzimidazole-urea compounds, the urea linker is often observed to form hydrogen bonds with backbone atoms of hinge region residues in kinases or with acidic residues like aspartate and glutamate (B1630785) in other enzymes. The benzimidazole ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The substituted phenyl ring can also form hydrophobic and van der Waals interactions with non-polar residues in the binding pocket. Identifying these key residues is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the conformational flexibility of the ligand and the stability of the ligand-protein complex in a more realistic, solvated environment.

MD simulations of benzimidazole derivatives have been used to study their interaction with lipid membranes and to validate the stability of docked poses in protein active sites. The simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify stable binding conformations that persist over time. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. For this compound, an MD simulation would provide valuable information on the stability of its predicted binding mode and the dynamic nature of its interactions with the target's amino acid residues.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The viability of a compound as a drug is heavily dependent on its ADME properties, which determine its bioavailability and residence time in the body. Computational tools are frequently employed to predict these characteristics for novel compounds like benzimidazole-urea derivatives. neliti.com

Various in silico models and servers, such as Pre ADMET and Osiris Property Explorer, are utilized to estimate the ADME profiles of newly designed benzimidazole-urea compounds. neliti.comresearchgate.net These platforms analyze the chemical structure of a compound to forecast its absorption, distribution, metabolism, and excretion characteristics. For instance, predictions for a series of benzimidazole-urea derivatives have indicated favorable oral bioavailability. researchgate.net The ADME prediction for a range of benzimidazole derivatives has shown that they possess several desirable properties for drug candidates. tandfonline.com

The PubChem database provides computed ADME-relevant properties for a specific compound designated as this compound (CID 10280848). nih.gov These computationally generated values offer a preliminary assessment of its likely pharmacokinetic behavior. Key predicted properties are detailed below.

Table 1: Computed ADME-Related Properties of this compound

Property Value Source
Molecular Weight 551.5 g/mol PubChem nih.gov
XLogP3-AA 3.7 PubChem nih.gov
Hydrogen Bond Donor Count 4 PubChem nih.gov
Hydrogen Bond Acceptor Count 9 PubChem nih.gov
Rotatable Bond Count 7 PubChem nih.gov

This data is computationally generated and sourced from PubChem for the compound with CID 10280848.

Predictive Modeling for Drug-likeness and Bioactivity Scores

The "drug-likeness" of a compound is a qualitative concept used to evaluate whether it contains functional groups and physical properties consistent with known drugs. A key framework for this assessment is Lipinski's Rule of Five. neliti.com This rule suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. researchgate.net

Computational tools like the Molinspiration toolkit are widely used to calculate molecular properties and predict the drug-likeness and bioactivity scores of benzimidazole-urea derivatives. neliti.comresearchgate.net Studies on various series of these compounds have shown that they generally adhere to Lipinski's Rule of Five, indicating a good potential for oral activity. researchgate.net

For the specific entity this compound (CID 10280848), its computed properties can be evaluated against these criteria. nih.gov With a molecular weight of 551.5 g/mol , it slightly exceeds one of Lipinski's parameters. However, its other properties, such as the XLogP3 of 3.7 and the hydrogen bond donor/acceptor counts, fall within the acceptable ranges. nih.gov

Bioactivity scores are another critical predictive measure, estimating the likelihood of a molecule to interact with various major classes of drug targets. These scores are calculated based on the structural fragments present in the molecule. Higher scores indicate a greater probability of biological activity. For series of benzimidazole-urea derivatives, bioactivity scores have been calculated for targets including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. researchgate.net

Table 2: Predicted Bioactivity Scores for Benzimidazole-Urea Derivatives

Target Class Bioactivity Score Range Source
GPCR Ligand Varies by derivative researchgate.net
Ion Channel Modulator Varies by derivative researchgate.net
Kinase Inhibitor Varies by derivative researchgate.net
Nuclear Receptor Ligand Varies by derivative researchgate.net
Protease Inhibitor Varies by derivative researchgate.net

Note: This table represents general findings for series of benzimidazole-urea derivatives as specific scores for "this compound" are not detailed in the cited literature. The scores are used to assess the potential for a compound to act as a lead for drug discovery.

Structure Activity Relationship Sar Analysis of Benzimidazole Urea, 36 Derivatives

Elucidating the Influence of Structural Modifications on Biological Efficacy

The biological activity of benzimidazole-urea derivatives can be finely tuned through structural modifications at various positions on the benzimidazole (B57391) ring and the terminal urea (B33335) group. pharmedicopublishers.com Systematic alterations of substituents allow for the optimization of potency, selectivity, and pharmacokinetic profiles. pharmedicopublishers.com

The electronic nature and size of substituents on the benzimidazole-urea scaffold significantly impact biological activity. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can enhance efficacy, with the optimal choice being highly dependent on the specific biological target.

For instance, in the context of α-amylase and α-glucosidase inhibition, a derivative featuring a methoxy (B1213986) group (an EDG) at the para-position of the phenyl ring demonstrated potent inhibitory activity. mdpi.com This enhancement is attributed to favorable interactions within the enzyme's active site. mdpi.com Conversely, studies on anti-inflammatory benzimidazoles have shown that electron-withdrawing groups, such as a nitro group at the 6-position, can lead to greater activity compared to derivatives with electron-donating groups. nih.gov Similarly, for anti-Alzheimer's activity, a 4-nitrophenyl group (EWG) at the second position of the benzimidazole ring was found to enhance inhibitory effects. orientjchem.org

Table 1: Effect of Substituents on α-Amylase and α-Glucosidase Inhibition by Benzimidazole-Urea Derivatives (3a-h) Data sourced from a study on novel hybrid benzimidazole-urea derivatives. mdpi.com

CompoundSubstituent (R)α-Amylase Inhibition IC₅₀ (µM)α-Glucosidase Inhibition IC₅₀ (µM)
3aPhenyl34.41 ± 0.0436.14 ± 0.15
3b1-Naphthyl31.52 ± 0.0933.27 ± 0.17
3c4-Methoxyphenyl22.84 ± 0.0524.03 ± 0.11
3dCyclohexyl25.65 ± 0.0327.47 ± 0.13
3fn-Butyl28.33 ± 0.0229.01 ± 0.12

Lipophilicity and hydrogen bonding capabilities are fundamental properties governing the pharmacokinetic and pharmacodynamic profiles of benzimidazole-urea derivatives. jocpr.comneliti.com The urea moiety is a critical component, renowned for its ability to form stable hydrogen bonds with target receptors and enzymes, which is often essential for biological activity. mdpi.comnih.gov The benzimidazole nucleus itself also contributes to binding through its hydrogen bond donor-acceptor capacity. nih.gov

Effects of Electronic and Steric Properties of Substituents

Identification of Key Pharmacophoric Elements within Benzimidazole-Urea Scaffolds

The benzimidazole-urea structure constitutes a potent pharmacophore, a molecular framework carrying the essential features responsible for a drug's biological activity. nih.govnih.gov The two core components, the benzimidazole ring system and the urea linker, play distinct but synergistic roles.

The Benzimidazole Ring: This bicyclic aromatic system often engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding sites of target proteins. rsc.org It can serve as a versatile scaffold that can be substituted at multiple positions to optimize binding and selectivity. rsc.org In kinase inhibition, for example, the benzimidazole moiety can act as a hinge-binding motif, a common interaction pattern for ATP-competitive inhibitors. nih.gov

The Urea Moiety: The urea group is a pivotal pharmacophoric feature, primarily due to its role as a potent hydrogen bond donor and acceptor. nih.govnih.gov This allows it to form strong and specific interactions with the backbone or side chains of amino acids in a protein's active site, anchoring the inhibitor in a favorable orientation for effective inhibition. mdpi.com

The combination of these two elements creates a dual-function pharmacophore that has proven effective in the design of inhibitors for a range of targets, including DNA gyrase, topoisomerase IV, and various protein kinases. acs.orgnih.govnih.gov

Conformational Freedom and its Implications for Receptor Binding

The degree of conformational freedom, or flexibility, of a molecule has significant implications for its binding affinity to a receptor. While a flexible molecule can adapt its shape to fit a binding site, this comes at an entropic cost upon binding, which can decrease affinity. unina.it Therefore, a common strategy in medicinal chemistry is to introduce conformational constraints into a flexible lead compound to pre-organize it into its bioactive conformation. unina.it

In the context of the benzimidazole-urea scaffold, research has explored the effects of reducing molecular flexibility. One study involved transforming a flexible bisaryl urea into a more rigid, conformationally constrained 2-arylaminobenzimidazole system. This modification reduced the number of rotatable bonds. While this particular change led to a slight decrease in potency, it significantly improved physicochemical properties like water solubility. Computational studies showed that the constrained benzimidazole moiety could still adopt a staggered orientation of its aryl rings, similar to the more flexible urea precursor, making the modification spatially compatible with the target's binding site. This demonstrates a key principle: restricting conformational freedom can be a valuable tool to enhance drug-like properties, even if it requires a delicate balance to maintain optimal binding interactions.

In Vitro Biological Applications and Molecular Mechanisms of Benzimidazole Urea, 36

Anticancer and Antiproliferative Activities of Benzimidazole-Urea Derivatives

Benzimidazole-urea derivatives have emerged as a promising class of antiproliferative agents, demonstrating notable activity against various cancer cell lines. sciencescholar.usresearchgate.netneliti.com Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth and survival. nih.gov

Inhibition of Specific Oncogenic Enzymes and Signaling Pathways (e.g., EGFR, JAK3)

A key mechanism behind the anticancer effects of benzimidazole-urea derivatives is their ability to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). neliti.comnih.gov Overexpression or aberrant function of EGFR is a common driver of tumorigenesis. nih.gov Certain 2-aryl benzimidazole (B57391) derivatives have been shown to potently block both EGFR and the related human epidermal growth factor receptor 2 (HER2) activity. nih.gov This inhibition occurs through the reduction of EGFR and HER2 tyrosine phosphorylation, which in turn prevents the activation of downstream survival pathways like PI3K/Akt and MEK/Erk. nih.gov

In one study, the benzimidazole-urea derivative SRA20, identified as 1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea, demonstrated a significant binding affinity for EGFR with an IC50 value of 0.93μM. neliti.com Molecular docking studies suggest that the benzimidazole nucleus can mimic purine-based ATP, allowing it to bind to the EGFR active site, specifically interacting with residues like Met793. ukm.myfrontiersin.org This competitive binding prevents the normal function of the enzyme, thereby halting oncogenic signaling. While direct inhibition of JAK3 by benzimidazole-urea compounds is less specifically documented, the broader class of benzimidazole derivatives is known to inhibit a wide array of protein kinases, suggesting a potential for multi-target inhibition. researchgate.netinnovareacademics.in

Modulation of Cellular Processes in Cancer Cell Lines

The inhibition of oncogenic pathways by benzimidazole-urea derivatives translates into potent antiproliferative activity against a panel of human cancer cell lines. d-nb.infonih.gov These compounds have been shown to effectively suppress the growth of lung, breast, and leukemia cancer cells. neliti.comresearchgate.net For instance, compound SRA20 was particularly effective against lung cancer cell lines, with an IC50 value of 1.9μM. neliti.com

A significant cellular process modulated by these compounds is the cell cycle. The derivative known as compound 6o, a benzimidazole-2-urea analog, was found to induce cell cycle arrest at the G2/M phase in NCI-H460 human cancer cells at a concentration of 0.10 μM. nih.gov This arrest is often a precursor to apoptosis, or programmed cell death. nih.gov

Indeed, several benzimidazole-urea and thiourea (B124793) analogs are potent inducers of apoptosis. researchgate.netnih.gov Studies on breast cancer cell lines (MCF-7) revealed that compounds such as 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (compound 7b) and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (compound 5d) induced apoptosis through the activation of caspase-3/7. researchgate.net This programmed cell death is characterized by cellular shrinkage and detachment from surfaces. researchgate.net

Antidiabetic Potential as Enzyme Inhibitors

Beyond their anticancer properties, benzimidazole-urea derivatives have demonstrated significant potential as antidiabetic agents, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism. mdpi.comnih.gov

Inhibition of α-Amylase and α-Glucosidase Enzymes

The inhibition of α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. researchgate.net These enzymes are responsible for breaking down complex carbohydrates into glucose. By inhibiting them, the rate of glucose absorption into the bloodstream can be slowed, mitigating post-meal hyperglycemia. researchgate.net

A novel series of hybrid benzimidazole-urea compounds (3a-h) has been evaluated for this purpose. mdpi.comnih.gov The majority of these compounds showed good to moderate inhibitory activity against both enzymes. mdpi.com Specifically, compounds 3c, 3e, and 3g were identified as the most potent inhibitors. nih.govresearchgate.net For instance, compound 3c, which has a 4-methoxy phenyl group, exhibited an IC50 value of 18.65 ± 0.23 μM for α-amylase inhibition and 17.47 ± 0.03 μM for α-glucosidase inhibition. mdpi.comresearchgate.net These values are comparable to the standard antidiabetic drug acarbose, which had IC50 values of 14.21 ± 0.06 μM and 15.41 ± 0.32 μM against α-amylase and α-glucosidase, respectively. nih.govresearchgate.net

Mechanistic Studies of Enzyme Inhibition Kinetics

To understand how these compounds inhibit digestive enzymes, molecular docking and kinetic studies have been performed. mdpi.comresearchgate.net In silico molecular docking simulations revealed that the benzimidazole-urea derivatives have a considerable affinity for the active sites of human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG). mdpi.comresearchgate.net This strong binding affinity suggests a potent anti-hyperglycemic action. researchgate.net Further kinetic analysis identified that at least one of the potent benzimidazole-based derivatives acts as a competitive inhibitor, meaning it directly competes with the natural substrate for binding to the enzyme's active site. researchgate.net

Antioxidant Activity of Benzimidazole-Urea, 36 Analogs

In addition to their specific enzyme-inhibiting activities, many benzimidazole-urea analogs possess notable antioxidant properties. mdpi.comnih.gov Oxidative stress is implicated in the pathology of numerous diseases, including cancer and diabetes. Antioxidants can neutralize harmful free radicals, mitigating cellular damage.

The antioxidant capacity of the benzimidazole-urea series (3a-h) was evaluated using several in vitro assays, including Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity, and Molybdenum-reducing capacity assay (MCA). mdpi.comnih.gov Almost all tested compounds displayed strong to moderate antioxidant activities. mdpi.comresearchgate.net Compounds 3b and 3c showed marked activity in the TAC, FRAP, and MCA tests. mdpi.comnih.gov The most potent antioxidant in the series was compound 3g, which demonstrated excellent activity across all four testing methods (TAC, FRAP, DPPH-SA, and MCA). mdpi.comnih.govresearchgate.net

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases for the compound "this compound," with identifiers including the IUPAC name methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonyl-1H-benzimidazol-2-yl]carbamate and ChEMBL ID CHEMBL244099, it has been determined that there is a lack of publicly available research data corresponding to the specific biological applications and molecular mechanisms requested.

While general information exists for the broader class of benzimidazole-urea compounds, specific findings for "this compound" in the areas of free radical scavenging, antimicrobial efficacy, and anti-inflammatory properties are not present in the accessible literature. Consequently, the creation of a detailed, scientifically accurate article adhering to the provided outline is not feasible at this time.

Detailed searches for "this compound" yielded no specific results for the following required topics:

Anti-inflammatory Properties:The anti-inflammatory potential of this compound has not been reported in the searched literature.

Inhibition of Inflammatory Mediators and Kinases (e.g., COX, IRAK4):There is no evidence to suggest that "this compound" inhibits key inflammatory mediators like cyclooxygenase (COX) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Due to the absence of specific research findings and data tables for "this compound," an article that meets the requirements of the prompt cannot be generated. The information available pertains to the general class of benzimidazole derivatives and not to the specific subject of the request.

Future Research Directions and Prospects for Benzimidazole Urea, 36

Design and Synthesis of Next-Generation Benzimidazole-Urea Analogs with Enhanced Specificity

The development of new bioactive molecules is an ongoing endeavor in medicinal chemistry, with a significant focus on scaffolds like benzimidazole-urea. Future efforts in this area will likely concentrate on the rational design and synthesis of novel analogs of Benzimidazole-urea, 36, with the goal of enhancing their specificity towards biological targets.

Researchers are exploring various synthetic pathways to create diverse libraries of these compounds. rsc.orgnih.gov A common strategy involves the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide to form a 2-aminobenzimidazole (B67599) intermediate. neliti.com This intermediate can then be reacted with a variety of isocyanates to yield a series of benzimidazole-urea derivatives. nih.gov The substituents on the phenyl ring of the isocyanate can be systematically varied to fine-tune the electronic and steric properties of the final molecule, thereby influencing its binding affinity and selectivity for its target. nih.gov

Recent studies have highlighted the importance of the substitution pattern on the benzimidazole (B57391) core and the urea (B33335) functional group for biological activity. For instance, the introduction of specific alkyl or aryl groups at the N-1 position of the benzimidazole ring and on the terminal nitrogen of the urea moiety can significantly impact the compound's potency and selectivity. rsc.org The synthesis of a series of 1,2-disubstituted 1H-benzimidazoles has been shown to be a promising strategy for developing potent inhibitors of enzymes like VEGFR-2. rsc.org

Future synthetic strategies will likely incorporate more advanced techniques, such as microwave-assisted synthesis, to accelerate the discovery process and improve reaction yields. rsc.org Furthermore, the principles of green chemistry are expected to play a larger role, with an emphasis on using environmentally benign reagents and solvents. rsc.org

Exploration of Multi-Targeted Benzimidazole-Urea Ligands

The complexity of many diseases, particularly cancer, has spurred interest in the development of multi-targeted therapies. nih.gov Benzimidazole-urea derivatives, including the conceptual this compound, are well-suited for this approach due to their ability to interact with multiple biological targets. nih.gov

The benzimidazole scaffold is a known "privileged" structure in medicinal chemistry, meaning it can bind to a variety of receptors and enzymes with high affinity. nih.gov Research has shown that benzimidazole derivatives can inhibit a range of targets, including protein kinases (such as EGFR and VEGFR-2), topoisomerases, and epigenetic modulators like histone deacetylases (HDACs). nih.govnih.govtandfonline.com The urea moiety can also contribute to multi-target activity by forming key hydrogen bond interactions within the binding sites of different proteins.

Future research will focus on designing benzimidazole-urea ligands that are rationally optimized to inhibit multiple key pathways involved in a specific disease. For example, a single compound could be engineered to simultaneously target angiogenesis (via VEGFR-2 inhibition) and cell proliferation (via EGFR inhibition), potentially leading to a more potent and durable therapeutic effect. nih.gov The development of such multi-target agents could also help to overcome the drug resistance that often emerges with single-target therapies. nih.gov

The exploration of benzimidazole-triazole hybrids has also shown promise in creating multi-target inhibitors. nih.gov This suggests that combining the benzimidazole-urea core with other pharmacophores could be a fruitful avenue for future research.

Advanced Computational Techniques for Rational Design and Optimization of this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the rational design and optimization of this compound and its analogs, these techniques will play a pivotal role.

Molecular docking is a widely used computational method to predict the binding mode and affinity of a small molecule to its protein target. neliti.comresearchgate.net By docking virtual libraries of benzimidazole-urea derivatives into the active sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted potency. researchgate.net These studies can also provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for benzimidazole-urea derivatives, researchers can predict the activity of novel, unsynthesized analogs and identify the structural features that are most important for potency and selectivity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how a ligand interacts with its target over time. MD simulations can be used to assess the stability of the ligand-protein complex and to identify any conformational changes that may occur upon binding. This information can be used to refine the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

The integration of these computational approaches will enable a more efficient and targeted drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

Investigation of Synergistic Effects of this compound with Other Bioactive Agents

Combination therapy is a cornerstone of treatment for many complex diseases, including cancer and infectious diseases. Investigating the synergistic effects of this compound with other bioactive agents is a promising area for future research that could lead to more effective treatment regimens.

Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as targeting different pathways in a disease, overcoming drug resistance, or enhancing the bioavailability of one of the agents.

For example, in the context of cancer, this compound, as a potential inhibitor of protein kinases, could be combined with traditional cytotoxic chemotherapies. The benzimidazole-urea compound could sensitize cancer cells to the effects of the chemotherapeutic agent, allowing for lower, less toxic doses to be used. Similarly, combining a multi-targeted benzimidazole-urea with an immune checkpoint inhibitor could lead to a more robust and durable anti-tumor immune response.

Recent studies on other classes of compounds, such as urea-containing hybrid peptides, have demonstrated synergistic interactions with existing antibiotics against resistant bacterial strains. This suggests that benzimidazole-urea derivatives could also be explored for their potential to act as antibiotic enhancers.

Future research in this area will involve in vitro and in vivo studies to identify synergistic drug combinations and to elucidate the underlying mechanisms of action. These investigations could significantly expand the therapeutic applications of this compound and its analogs.

Q & A

Q. How is Benzimidazole-urea, 36 synthesized, and what analytical techniques confirm its purity and structure?

The compound is synthesized via a three-step protocol: (1) reaction of o-phenylenediamine with cyanogen bromide in methanol/water, (2) ammonia treatment to form the benzimidazole core, and (3) urea functionalization. Purity is verified using TLC with toluene:ethyl acetate:formic acid (5:4:1) and benzene:acetone (9:1) solvent systems. Structural confirmation relies on 1H NMR, mass spectrometry (HRMS for molecular formula validation), and elemental analysis. Recrystallization and melting point determination further ensure purity .

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?

Lung cancer cell lines (e.g., A549) are commonly used, with efficacy quantified via IC50 values (e.g., 1.9 μM for SRA20). Standard protocols include MTT assays to measure cell viability and EGFR kinase inhibition assays (IC50 = 0.93 μM for SRA20). These models help prioritize derivatives for further preclinical testing .

Q. What spectroscopic methods characterize this compound’s structure?

1H NMR identifies proton environments (e.g., urea NH peaks at δ 8.2–9.5 ppm), while HRMS confirms molecular weight (e.g., 260.25 g/mol for Benznidazole analogs). UV-Vis spectroscopy (NIST data) and IR spectroscopy validate functional groups like urea carbonyls .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Follow GHS Category 2 guidelines: wear gloves/goggles to avoid skin/eye irritation (H315/H319) and use ventilation to prevent respiratory exposure (H335). Spills require immediate containment with inert absorbents. First aid includes rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational tools predict the ADME properties of this compound, and what parameters indicate drug-likeness?

PreADME and Osiris Property Explorer calculate logP (<5), molecular weight (<500 Da), hydrogen bond donors/acceptors (≤5/≤10), and topological polar surface area (<140 Ų). Lipinski’s Rule of Five compliance and toxicity scores (mutagenicity, tumorigenicity) are critical. For example, derivatives like SRA20 show oral bioavailability potential with drug-likeness scores >0.5 .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity of Benzimidazole-urea derivatives?

Comparative metabolomics identifies off-target effects, while toxicogenomics screens for hepatotoxicity markers. Dose-ranging studies in murine models adjust therapeutic indices. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure study designs address translational gaps .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

Systematic substitution of urea-linked aryl groups (electron-withdrawing/-donating) is tested against cancer cell panels. Molecular docking (e.g., EGFR binding pockets) correlates structural variations (e.g., SRA20’s nitro group) with activity. QSAR models then optimize lead compounds .

Q. How are molecular targets of this compound validated using competitive binding assays?

Radiolabeled ligands (e.g., [³H]-gefitinib for EGFR) quantify displacement by Benzimidazole-urea derivatives. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff), while CRISPR-Cas9 knockout of suspected targets confirms mechanism-specific activity .

Q. What in silico methods optimize the pharmacokinetic profile of this compound?

Molecular dynamics simulations predict serum protein binding, while PBPK models simulate absorption in gastrointestinal tract. ADMET Predictor™ identifies metabolic soft spots (e.g., cytochrome P450 oxidation sites) for structural hardening .

Q. How to address discrepancies between computational predictions and experimental results in drug development?

Recalibrate force fields in docking software using experimental IC50 data. Validate false negatives/positives via orthogonal assays (e.g., thermal shift assays for target engagement). Iterative refinement of QSAR models improves prediction accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.